sodium 5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
Sodium 5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate is a chemical compound with a complex structure that includes a triazole ring, a tert-butoxycarbonyl (Boc) protecting group, and a sodium salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate typically involves multiple steps. One common method includes the protection of an amine group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The protected amine is then reacted with a triazole derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Substitution: The Boc-protected amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazole compounds .
Scientific Research Applications
Sodium 5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of sodium 5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine which can then interact with various biological targets. The triazole ring may also participate in binding interactions with enzymes or receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Sodium 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,3,4-thiadiazole-2-carboxylate
- Sodium 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,3,4-thiadiazole-2-carboxylate
Uniqueness
What sets sodium 5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate apart from similar compounds is its specific triazole ring structure, which imparts unique chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and potential therapeutic applications .
Properties
CAS No. |
2613385-45-6 |
---|---|
Molecular Formula |
C9H13N4NaO4 |
Molecular Weight |
264.2 |
Purity |
95 |
Origin of Product |
United States |
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